molecular formula C22H21N5O2 B3310621 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 946211-83-2

3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B3310621
CAS No.: 946211-83-2
M. Wt: 387.4 g/mol
InChI Key: UACLSAOVTRDIRU-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide belongs to a class of chemical entities known for their diverse biological activities. Structurally, it incorporates a benzamide moiety tethered to a substituted triazolopyridazine through an ethoxyethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following key steps:

  • Triazolopyridazine Formation: : The formation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl core usually starts with the cyclization of hydrazinopyridazine with an appropriate aryl aldehyde, often under acidic conditions.

  • Ether Formation: : The triazolopyridazine derivative is then reacted with an ethoxyalkyl halide in the presence of a base (such as potassium carbonate) to form the ethoxyethyl linkage.

  • Amide Coupling: : Finally, the product is coupled with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final benzamide product.

Industrial Production Methods

Industrially, the production of 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide might involve automated batch reactors with stringent control of temperature and pH to ensure high yield and purity. Optimized methods often include solvent recovery and recycling to minimize waste and improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily at the methyl groups on the benzene ring, leading to the formation of carboxylic acids.

  • Reduction: : Reduction reactions can target the triazolopyridazine moiety, leading to ring opening under harsh conditions.

  • Substitution: : The ethoxyethyl ether linkage and the triazolopyridazine core are susceptible to nucleophilic substitutions under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation over palladium or platinum catalysts.

  • Substitution: : Nucleophiles such as sodium methoxide or lithium hydroxide.

Major Products

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of partially hydrogenated triazolopyridazine derivatives.

  • Substitution: : Formation of substituted ether derivatives or ring-opened products.

Scientific Research Applications

Chemistry

  • Molecular Probes: : Used in the development of novel molecular probes due to its unique structure.

  • Catalysis: : Acts as a ligand in catalytic cycles.

Biology

  • Enzyme Inhibition: : Potential inhibitor of certain enzymes due to its ability to bind to active sites.

  • Bio-imaging: : Utilized in bio-imaging techniques due to its fluorescent properties.

Medicine

  • Drug Development: : Explored as a lead compound in the development of drugs targeting specific pathways in diseases like cancer and neurodegenerative disorders.

  • Antimicrobial: : Shows potential as an antimicrobial agent due to its interaction with microbial enzymes.

Industry

  • Material Science: : Applied in the synthesis of advanced materials due to its stable aromatic structure.

  • Polymer Science: : Used in the development of new polymers with unique properties.

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is unique due to its additional aromatic and alkyl substituents, which enhance its binding affinity and specificity.

Similar Compounds

  • 3,4-dimethyl-N-(2-(triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

  • 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

  • 6-ethyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

This compound's unique structural features make it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-8-9-18(14-16(15)2)22(28)23-12-13-29-20-11-10-19-24-25-21(27(19)26-20)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLSAOVTRDIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

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